

# Benchmarking Terevalefim's Efficacy in Organ Protection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Terevalefim |           |
| Cat. No.:            | B10759912   | Get Quote |

#### For Immediate Release

[City, State] – December 1, 2025 – In the landscape of organ-protective agents, **Terevalefim** (ANG-3777) has emerged as a promising therapeutic candidate, particularly in the context of preventing and mitigating organ damage following ischemic events. This guide provides a comparative analysis of **Terevalefim**'s efficacy against other organ-protective agents, supported by available experimental data from clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Terevalefim**'s potential.

#### **Executive Summary**

**Terevalefim** is a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF), a key player in tissue repair and organ regeneration.[1] Its mechanism of action centers on the activation of the c-Met receptor signaling pathway, which is instrumental in promoting cell survival, proliferation, and angiogenesis while reducing apoptosis. This guide will compare **Terevalefim** primarily with agents investigated for delayed graft function (DGF) in kidney transplantation, a condition characterized by acute kidney injury, as this has been a primary indication for **Terevalefim**'s clinical development. Comparator agents include Eculizumab, a complement inhibitor, and Iloprost, a prostacyclin analogue. Additionally, a comparison with established organ-protective agents in a broader context, such as the antihypertensives Ramipril and Amlodipine, known for their renal protective effects, is included to provide a wider benchmark.



## **Comparative Efficacy of Organ-Protective Agents**

The following tables summarize the quantitative data from clinical trials of **Terevalefim** and comparator agents. It is important to note that the data presented here are from separate trials and not from direct head-to-head studies, thus any cross-trial comparisons should be interpreted with caution.

Table 1: Efficacy in Delayed Graft Function (DGF) Following Kidney Transplantation

| Agent                      | Trial                             | Primary Endpoint                                               | Result                                                                                        |
|----------------------------|-----------------------------------|----------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| Terevalefim (ANG-<br>3777) | Phase 3<br>(NCT02474667)[2][3]    | Estimated Glomerular<br>Filtration Rate (eGFR)<br>at 12 months | No significant difference compared to placebo (53.3 mL/min/1.73m² vs. 50.4 mL/min/1.73m²) [1] |
| Eculizumab                 | PROTECT Study<br>(NCT02145182)[4] | Incidence of DGF                                               | Did not meet primary endpoint                                                                 |
| lloprost                   | Single-Center Prospective Study   | Incidence of DGF                                               | Significant reduction in DGF incidence (21.4% vs. 50.9% in control group, p < 0.001)          |

Table 2: Renal Protection in Hypertensive Patients



| Agent      | Trial      | Primary Outcome          | Result                                                                                                              |
|------------|------------|--------------------------|---------------------------------------------------------------------------------------------------------------------|
| Ramipril   | AASK Trial | Rate of change in<br>GFR | Slower mean decline in GFR after 3 months and less proteinuria compared to amlodipine in patients with proteinuria. |
| Amlodipine | AASK Trial | Rate of change in<br>GFR | Less effective in slowing GFR decline and reducing proteinuria compared to ramipril in patients with proteinuria.   |

### **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are provided below to allow for a comprehensive understanding of the experimental conditions.

## Terevalefim (ANG-3777) Phase 3 Trial (NCT02474667)

- Objective: To determine the efficacy and safety of ANG-3777 in renal transplant recipients with signs of DGF.
- Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.
- Patient Population: 253 adult recipients of a first deceased donor kidney transplant at risk for DGF, defined by low urine output for over eight consecutive hours post-transplant.
- Intervention: Patients were randomized 1:1 to receive either ANG-3777 (2 mg/kg) or a placebo, administered intravenously once daily for three consecutive days, with the first dose starting within 30 hours after transplantation.
- Primary Endpoint: The primary endpoint was the estimated glomerular filtration rate (eGFR) at 12 months.



 Secondary Endpoints: Included the proportion of subjects with eGFR >30 at various time points, the proportion of subjects with slow, delayed, or primary non-functioning grafts, length of hospitalization, and duration of dialysis through day 30.

#### **Eculizumab PROTECT Study (NCT02145182)**

- Objective: To determine if Eculizumab is safe and could be used to prevent DGF following kidney transplantation.
- Study Design: A randomized, parallel-group, double-blind, placebo-controlled, multi-center study.
- Patient Population: Adult recipients of a first kidney transplant from a standard criteria donor (SCD) or expanded criteria donor (ECD) deceased donor with a DGF risk score of ≥ 25% using the Irish scale.
- Intervention: Eculizumab administered intravenously.
- · Primary Outcome Measure: Incidence of DGF.

#### **Iloprost Single-Center Prospective Study**

- Objective: To evaluate if the administration of intravenous iloprost could reduce the incidence of DGF after kidney transplantation from deceased donors.
- Study Design: A prospective, randomized (1:1), placebo-controlled study.
- Patient Population: 476 consecutive patients who received a kidney transplant from a deceased donor.
- Intervention: Patients in the treatment group received a continuous infusion of iloprost at 0.27 μ g/min through an elastomeric pump in the peri-transplant period. The control group received a placebo.
- Primary Outcome: Incidence of DGF.

#### Ramipril vs. Amlodipine AASK Trial



- Objective: To compare the effects of an angiotensin-converting enzyme (ACE) inhibitor (ramipril), a dihydropyridine calcium channel blocker (amlodipine), and a beta-blocker on hypertensive renal disease progression in African Americans.
- Study Design: A randomized, double-blind, 3 x 2 factorial trial.
- Patient Population: 1094 African Americans aged 18 to 70 years with hypertensive renal disease (GFR of 20-65 mL/min per 1.73 m²).
- Intervention: Participants were randomly assigned to receive amlodipine (5 to 10 mg/d), ramipril (2.5 to 10 mg/d), or metoprolol (50 to 200 mg/d), with other agents added to achieve one of two blood pressure goals.
- Primary Outcome: The rate of change in GFR.
- Secondary Outcome: A composite index of clinical endpoints including a reduction in GFR of more than 50% or 25 mL/min per 1.73 m², end-stage renal disease, or death.

#### Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.

## **Terevalefim (ANG-3777) Signaling Pathway**



















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pharmalive.com [pharmalive.com]
- 2. terevalefim (ANG-3777) / Elicio Therap, CSL Behring [delta.larvol.com]
- 3. Centre for Evidence in Transplantation :: Transplant Trial Watch [transplantevidence.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Benchmarking Terevalefim's Efficacy in Organ Protection: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10759912#benchmarking-terevalefim-efficacyagainst-other-organ-protective-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com